N4-Acetyl-5-methylcytidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20) |
InChI Key |
WRVMIHCBUGIPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Nomenclature, Structural Features, and Isomeric Considerations of N4 Acetyl 5 Methylcytidine
Systematic Naming Conventions for N4-Acetyl-5-methylcytidine
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for nucleoside nomenclature, is N-(1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide . This name precisely describes the molecular structure, indicating the presence of an acetamide (B32628) group attached to the nitrogen at position 4 of the 5-methyl-2-oxo-1,2-dihydropyrimidine (the cytosine derivative), which is in turn bonded to a specifically configured tetrahydrofuran (B95107) (ribose) ring.
| Identifier | Value |
| CAS Number | 31077-96-0 |
| Molecular Formula | C12H17N3O6 |
| Molecular Weight | 299.28 g/mol |
Detailed Structural Representation and Key Functional Groups
The molecular architecture of this compound is composed of two primary components: a modified cytosine base and a ribose sugar moiety.
The base is a pyrimidine (B1678525) ring with key functional groups that define its identity:
An N4-acetyl group : An acetyl group (-COCH3) is attached to the exocyclic amino group at the 4th position of the cytosine ring. This modification neutralizes the positive charge potential of the amino group and introduces a carbonyl group capable of acting as a hydrogen bond acceptor.
A 5-methyl group : A methyl group (-CH3) is attached to the 5th carbon of the pyrimidine ring. This addition increases the steric bulk and hydrophobicity of the nucleobase.
A carbonyl group at the 2nd position and an imino group at the 3rd position, which are characteristic of the cytosine ring structure.
The sugar component is a β-D-ribofuranose ring, a five-membered sugar ring, linked to the nitrogen at the 1st position of the pyrimidine base via an N-glycosidic bond. The ribose moiety contains hydroxyl groups at the 2', 3', and 5' positions, which are crucial for forming phosphodiester bonds in nucleic acid polymers and for engaging in hydrogen bonding interactions.
Stereochemical Aspects and Chiral Centers in this compound
The chiral carbons in the ribose ring are C1', C2', C3', and C4'. For the naturally occurring β-D-ribofuranose isomer found in nucleosides, the specific stereochemical configuration is defined as:
(1R) at the anomeric carbon (C1')
(2R) at the C2' position
(3R) at the C3' position
(4R) at the C4' position
This precise spatial arrangement of the hydroxyl groups on the ribose ring is essential for the correct geometry of the sugar-phosphate backbone in RNA and for interactions with enzymes and other molecules.
Considerations of Tautomerism and Conformational Flexibility in this compound
The structure of this compound is not static; it can exist in different tautomeric forms and exhibits a degree of conformational flexibility.
Tautomerism: The cytosine ring can theoretically exist in different tautomeric forms, primarily the amino and imino forms, and the keto and enol forms. However, the N4-acetylation strongly favors the amino-keto tautomer . The acetyl group stabilizes the exocyclic amino group, making the imino form significantly less favorable.
Conformational Flexibility: The flexibility of this compound is largely determined by the rotation around the N-glycosidic bond and the puckering of the ribose sugar.
Glycosidic Bond Rotation: Rotation around the C1'-N1 bond leads to two main conformations: syn and anti. In the anti conformation, the bulkier part of the base is oriented away from the sugar, which is generally the more stable and common conformation for pyrimidine nucleosides.
N4-Acetyl Group Orientation: The N4-acetyl group itself has a preferred orientation. Computational and structural studies on N4-acetylcytidine indicate that the "proximal" conformation, where the carbonyl oxygen of the acetyl group is oriented towards the C5 position of the pyrimidine ring, is the most stable. biorxiv.orgnih.gov This orientation is stabilized by an intramolecular hydrogen bond. nih.gov The presence of the 5-methyl group in this compound may introduce some steric hindrance, but the proximal conformation is still expected to be favored.
Comparison with Related Cytidine (B196190) Modifications: Similarities and Distinctions
This compound can be best understood by comparing it to its singly modified counterparts: N4-acetylcytidine (ac4C) and 5-methylcytidine (B43896) (m5C).
| Feature | N4-Acetylcytidine (ac4C) | 5-Methylcytidine (m5C) | This compound |
| Modification at N4 | Acetyl group | None | Acetyl group |
| Modification at C5 | None | Methyl group | Methyl group |
| Effect on H-bonding | Reduces H-bond donor capacity at N4, adds an acceptor | No direct effect on Watson-Crick H-bonding | Reduces H-bond donor capacity at N4, adds an acceptor |
| Effect on RNA Stability | Increases duplex stability. biorxiv.org | Increases duplex stability. | Expected to increase duplex stability, potentially synergistically. |
| Conformational Impact | Stabilizes C3'-endo ribose pucker and proximal acetyl conformation. biorxiv.orgnih.govnih.gov | Can influence local DNA/RNA structure and B-Z transitions. nih.gov | Expected to have a stabilized C3'-endo pucker and a defined acetyl group orientation. |
| Known Biological Role | Enhances translational fidelity and mRNA stability. nih.govnih.govnih.gov | A key epigenetic mark in DNA and RNA, regulating gene expression. | Not well-characterized, but likely combines features of ac4C and m5C. |
Similarities and Distinctions:
Both N4-acetylation and 5-methylation are known to increase the thermal stability of nucleic acid duplexes. It is plausible that their combined presence in this compound has an additive or even synergistic effect on duplex stabilization.
N4-acetylcytidine's role in promoting translational accuracy is well-documented. nih.gov The N4-acetyl group helps in the correct recognition of codons.
5-methylcytidine is a well-established epigenetic modification that can influence gene expression without altering the genetic code. In DNA, it is often associated with transcriptional silencing. wikipedia.org
this compound, therefore, represents a unique combination of modifications. The N4-acetyl group would likely dominate the hydrogen bonding properties at the Watson-Crick edge, while the 5-methyl group would add steric bulk and hydrophobicity in the major groove of a nucleic acid duplex. This combination could have distinct effects on RNA-protein interactions and the recruitment of specific binding factors compared to either modification alone.
Synthetic Methodologies for N4 Acetyl 5 Methylcytidine and Its Analogs
Chemical Synthesis Approaches for N4-Acetyl-5-methylcytidine
The synthesis of modified nucleosides like this compound necessitates a robust protection strategy to ensure regioselectivity in subsequent reactions. The primary functional groups that require protection are the hydroxyl groups of the ribose sugar and the exocyclic amino group of the cytidine (B196190) base.
A common strategy begins with the protection of the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group. This is typically achieved by reacting the starting nucleoside with DMT-chloride in the presence of a base like pyridine. The 2'-hydroxyl group is often protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS) or a triisopropylsilyloxymethyl (TOM) group, which can be removed using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride.
The N4-amino group of cytidine is typically protected with an acetyl group. This is not only the desired modification in the final product but also serves as a protecting group during oligonucleotide synthesis. The acetyl group is more labile than the benzoyl (Bz) group, which is advantageous during the final deprotection of the oligonucleotide. nih.gov The use of an acetyl group on the N4-position of cytidine has been shown to prevent transamination side reactions when using methylamine (B109427) for deprotection. nih.gov However, for some modified nucleosides, deprotection with ammonia (B1221849) is recommended to ensure the integrity of the N4-acetyl group. nih.gov
An orthogonal protection strategy is essential when incorporating N4-acetylated cytidines into RNA to prevent the removal of the N4-acetyl group during the deprotection of other bases. This can involve the use of N-cyanoethyl O-carbamate (N-ceoc) to protect the exocyclic amines of other nucleobases, which can be removed under non-nucleophilic conditions using 1,5-diazabicyclo(4.3.0)non-5-ene (DBU), leaving the N4-acetyl group intact. biorxiv.org
Table 1: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Reagent |
|---|---|---|---|
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Triethylamine trihydrofluoride (TEA·3HF) or HF-Pyridine |
| 2'-Hydroxyl | Triisopropylsilyloxymethyl | TOM | Triethylamine trihydrofluoride (TEA·3HF) |
| Exocyclic Amines (A, G, C) | N-cyanoethyl O-carbamate | N-ceoc | 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) |
| N4-Amino (Cytidine) | Acetyl | Ac | Stable under non-nucleophilic deprotection |
While this compound synthesis typically starts from the pre-formed nucleoside 5-methylcytidine (B43896), the fundamental formation of the nucleoside itself involves a glycosylation reaction. This reaction establishes the critical β-N-glycosidic bond between the C1' of the ribose sugar and the N1 of the pyrimidine (B1678525) base.
In a typical scenario, a protected and activated sugar derivative (the glycosyl donor), such as a glycosyl halide or acetate, is reacted with a silylated nucleobase (the glycosyl acceptor). The stereoselectivity of this reaction is crucial to obtain the desired β-anomer, which is the naturally occurring configuration. The choice of catalyst, solvent, and protecting groups on the sugar can significantly influence the stereochemical outcome of the glycosylation. Lewis acids are commonly employed as catalysts to promote the reaction.
The synthesis of this compound requires precise and selective modification of the cytidine base. Starting from 5-methylcytidine, the key transformation is the selective acetylation of the exocyclic N4-amino group.
A common procedure for N4-acetylation involves a transient protection strategy for the ribose hydroxyl groups. The 5'-DMT protected 5-methylcytidine is treated with a silylating agent, such as chlorotrimethylsilane, in pyridine. This temporarily protects the 2' and 3' hydroxyl groups as trimethylsilyl (B98337) ethers. Subsequently, acetyl chloride or acetic anhydride (B1165640) is added to the reaction mixture to acetylate the N4-amino group. The silyl protecting groups are then removed by the addition of methanol (B129727) or water, yielding the N4-acetyl-5-methyl-5'-O-DMT-cytidine. nih.gov
Table 2: Representative Reaction Conditions for Selective N4-Acetylation
| Starting Material | Reagents | Solvent | Reaction Time | Product |
|---|
This table represents a general procedure adapted from the synthesis of analogous compounds.
The incorporation of this compound into oligonucleotides is achieved through automated solid-phase synthesis, most commonly using the phosphoramidite (B1245037) method. This process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG).
The synthesis cycle consists of four main steps:
Detritylation: Removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) to expose the 5'-hydroxyl group for the next coupling step.
Coupling: The activated this compound phosphoramidite is added to the growing chain. The activation is typically carried out using an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, usually a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion sequences.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
A significant challenge in the synthesis of oligonucleotides containing N4-acetylated cytidines is the potential for the removal of the N4-acetyl group during the final deprotection step, which traditionally uses harsh basic conditions like concentrated ammonium (B1175870) hydroxide (B78521). To circumvent this, milder deprotection conditions or orthogonal protecting group strategies are necessary. biorxiv.org For instance, using a 50:50 mixture of aqueous methylamine and ammonium hydroxide (AMA) can facilitate rapid deprotection while preserving the N4-acetyl group. mtu.edu
The preparation of the this compound phosphoramidite building block itself is carried out using solution-phase synthesis. This involves a series of reactions in which all reactants are dissolved in a liquid solvent. Each step typically requires purification of the product, often by column chromatography, to ensure high purity before proceeding to the next reaction.
The key solution-phase steps in the synthesis of the this compound phosphoramidite include:
Protection of the 5'-hydroxyl group of 5-methylcytidine with a DMT group.
Selective acetylation of the N4-amino group.
Protection of the 2'-hydroxyl group (for RNA synthesis) with a TBDMS or TOM group.
Phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
These solution-phase reactions provide the necessary quantities of the high-purity building blocks required for automated solid-phase oligonucleotide synthesis.
The final step in preparing the building block for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the protected this compound nucleoside. This reaction introduces the phosphoramidite group, which is highly reactive towards hydroxyl groups in the presence of an activator.
The protected nucleoside is dissolved in an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and reacted with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out under inert atmosphere to prevent hydrolysis of the reagents and product. The resulting phosphoramidite is then purified, typically by column chromatography, and stored under anhydrous conditions until it is used in solid-phase synthesis. nih.gov
Table 3: Representative Reaction for Phosphoramidite Synthesis
| Starting Material | Phosphitylating Agent | Base | Solvent | Product |
|---|
This table outlines a general procedure based on the synthesis of analogous phosphoramidites.
Enzymatic and Chemo-Enzymatic Synthesis of this compound
Enzymatic and chemo-enzymatic strategies offer high specificity and mild reaction conditions, making them attractive for the synthesis of complex biomolecules. These approaches typically involve the use of enzymes to modify a precursor nucleoside or to incorporate a modified nucleotide into a growing nucleic acid chain.
The enzymatic generation of N4-acetylcytidine (ac4C) within RNA is a well-characterized post-transcriptional modification, and this machinery provides a model for the potential synthesis of this compound. nih.govbiorxiv.org In eukaryotes, the modification is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10). nih.govnih.gov This process involves the transfer of an acetyl group from a donor molecule, typically acetyl coenzyme A (acetyl-CoA), to the N4 position of a cytidine residue already present within an RNA strand. nih.gov
While the direct enzymatic acetylation of a free 5-methylcytidine nucleoside or a 5-methylcytidine residue within an RNA sequence to form this compound is not extensively documented, the known mechanisms for ac4C formation serve as a blueprint. It is plausible that NAT10 or a related acetyltransferase could recognize 5-methylcytidine as a substrate, given the structural similarity to cytidine. The primary determinant would be the substrate specificity of the enzyme's active site and whether the C5-methyl group creates steric hindrance.
The enzymatic modification process is highly specific, ensuring that acetylation occurs at precise locations within target RNA molecules like rRNA and tRNA. nih.gov This specificity is often guided by other proteins or small nucleolar RNAs (snoRNAs) that help recruit the enzyme to the correct site. nih.gov
The key enzymes in the biosynthesis of N4-acetylated cytidines are acetyltransferases. wikipedia.org NAT10 is the only known "writer" enzyme in mammals responsible for producing ac4C, transferring an acetyl group to cytidine residues. nih.gov
A chemo-enzymatic approach involves the synthesis of a modified nucleoside triphosphate, in this case, this compound triphosphate, which can then be supplied to a polymerase enzyme. Studies have demonstrated that various DNA and RNA polymerases can utilize N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs) as substrates for the synthesis of modified DNA. nih.govresearchgate.net Family A and B DNA polymerases have been shown to efficiently incorporate these analogs. nih.gov This strategy combines chemical synthesis of the activated nucleotide building block with an enzymatic polymerization step.
The general classes of enzymes relevant to these synthetic pathways are summarized below.
| Enzyme Class | Function in Synthesis | Example |
| Acetyltransferase | Transfers an acetyl group from a donor (e.g., Acetyl-CoA) to the N4-amino group of a cytidine or 5-methylcytidine residue. | N-acetyltransferase 10 (NAT10) |
| Polymerase | Incorporates a modified nucleoside triphosphate (e.g., this compound triphosphate) into a growing DNA or RNA strand. | Taq DNA Polymerase, T7 RNA Polymerase |
| Nucleoside Kinase | Phosphorylates a modified nucleoside to its mono-, di-, and triphosphate forms, preparing it for polymerase-mediated incorporation. | N/A (Hypothetical for this specific compound) |
Biomimetic synthesis seeks to replicate biological processes in a laboratory setting, often by using multi-enzyme cascade reactions. mdpi.com This approach can offer a streamlined, one-pot reaction to produce complex molecules from simpler precursors, minimizing the need for purification of intermediates.
For a compound like this compound, a biomimetic cascade could theoretically be designed starting from a simple precursor like 5-methyluridine (B1664183) or even uracil (B121893). The pathway could involve a series of enzymatic steps:
Transglycosylation: A nucleoside phosphorylase could catalyze the attachment of a ribose sugar to 5-methyluracil.
Amination: An enzyme could convert the 5-methyluridine intermediate to 5-methylcytidine.
Acetylation: An acetyltransferase like NAT10 would perform the final step, acetylating the N4 position to yield the target product.
Such chemo-enzymatic processes combine the efficiency of biocatalysis with chemical steps to create pathways for producing valuable chiral amines and other complex molecules from biomass-derived compounds. researchgate.net While a specific cascade for this compound has not been detailed, the principles of using multi-enzyme systems for modified nucleoside synthesis are well-established. mdpi.com
Synthesis of Isotopic Analogs of this compound for Mechanistic Studies
Isotopically labeled analogs are invaluable for mechanistic studies, allowing researchers to trace the metabolic fate of molecules and analyze structural dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
The synthesis of deuterated or tritiated analogs of this compound can be achieved by incorporating the isotope at various stages of the chemical synthesis. There are no specific documented syntheses for these labeled analogs of this compound, but general strategies for labeling complex organic molecules can be applied.
One common approach is to use a labeled precursor. For instance, to introduce deuterium (B1214612) into the acetyl group, deuterated acetyl chloride (d3-acetyl chloride) could be used during the N4-acetylation step of a 5-methylcytidine intermediate. biomedres.us Similarly, to label the methyl group at the C5 position, a deuterated or tritiated methyl donor could be employed in the chemical synthesis of the 5-methylcytosine (B146107) base.
Another strategy involves isotopic exchange reactions on the final molecule or a late-stage intermediate, although this can sometimes be less specific. The stability of the C-H bonds on the pyrimidine ring and ribose sugar generally makes exchange reactions challenging without specific catalysts.
The synthesis of 13C and 15N labeled nucleosides is more commonly documented and typically involves building the molecule from simple, commercially available labeled precursors. A plausible synthetic route for 13C or 15N labeled this compound would start with a correspondingly labeled pyrimidine.
A well-established method for creating labeled 5-methylcytidine involves several chemical steps that can be adapted for isotopic labeling. researchgate.net The synthesis could proceed as follows:
Start with a Labeled Precursor: The synthesis could begin with a 13C or 15N labeled uracil or cytosine derivative. For example, methods exist for the synthesis of [7,NH2‐15N2]-adenosine starting from a labeled pyrimidine, demonstrating the feasibility of incorporating 15N into the heterocyclic ring. nih.gov
Glycosylation: The labeled base is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to form the nucleoside. researchgate.net
Modification at C5: If starting from a uracil or cytidine precursor, a methyl group is introduced at the C5 position.
N4-Acetylation: The exocyclic amino group at the N4 position is acetylated using acetyl chloride or acetic anhydride. nih.gov
Deprotection: Finally, any protecting groups on the ribose sugar are removed to yield the final labeled product.
This general approach has been successfully used to prepare 13C-labeled 2′-deoxycytidine phosphoramidites for use in NMR studies of DNA structure. nih.gov
The following table outlines a potential synthetic pathway based on known transformations for related molecules. researchgate.netnih.gov
| Step | Reaction | Key Reagents | Precursor/Intermediate |
| 1 | Glycosylation | Labeled Uracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf | Labeled 2',3',5'-O-tribenzoyluridine |
| 2 | Conversion to Cytidine | Tris(3,5-dihydro-4H-1,2,4-triazol-4-yl)phosphine oxide, NH4OH | Labeled 2',3',5'-O-tribenzoylcytidine |
| 3 | C5-Methylation | Formaldehyde, Reducing Agent | Labeled 2',3',5'-O-tribenzoyl-5-methylcytidine |
| 4 | N4-Acetylation | Acetyl Chloride | Labeled N4-acetyl-2',3',5'-O-tribenzoyl-5-methylcytidine |
| 5 | Deprotection | NaOMe in MeOH | Labeled this compound |
Biosynthesis and Metabolism of N4 Acetyl 5 Methylcytidine
Discovery and Identification of Enzymatic Pathways for N4-Acetyl-5-methylcytidine Formation
The formation of N4-acetylcytidine (ac4C), a related and more extensively studied compound, is a post-transcriptional RNA modification event. nih.govtandfonline.com The enzymatic pathways for the formation of acetylated cytidines involve the transfer of an acetyl group to the N4 position of the cytosine base. nih.govtandfonline.com While the direct enzymatic pathway for this compound is not as clearly defined in the provided search results, the biosynthesis of ac4C provides a foundational model. The process is initiated by the recognition of specific cytidine (B196190) residues within an RNA molecule by acetyltransferase enzymes. nih.govtandfonline.com
Characterization of "Writer" Enzymes Responsible for this compound Synthesis
"Writer" enzymes are responsible for adding chemical modifications to RNA. In the context of cytidine acetylation, N-acetyltransferase 10 (NAT10) is the key enzyme identified in eukaryotes. nih.govtandfonline.comresearchgate.net
Gene Identification and Cloning
In mammals, NAT10 is the primary enzyme known to install the ac4C modification on both non-coding and messenger RNA (mRNA). nih.gov Homologs of NAT10 have been identified across various species, including bacteria (TmcA) and archaea (Kre33). oup.com In the plant Arabidopsis, two homologs of human NAT10 have been identified and are named N-ACETYLTRANSFERASEs FOR CYTIDINE IN RNA (ACYR). nih.gov The human NAT10 gene has been a subject of research, revealing its role in various cellular processes beyond RNA acetylation. nih.govtandfonline.com
Enzyme Kinetics and Substrate Specificity of this compound Synthesizing Enzymes
The enzyme responsible for ac4C formation, NAT10, catalyzes the transfer of an acetyl group from a donor molecule to the cytidine base within an RNA strand. nih.govtandfonline.com The archaeal homolog, TkNat10, demonstrates robust activity on a variety of RNA substrates. oup.com The substrate specificity for NAT10 in eukaryotes can be highly precise, targeting specific regions within RNA molecules. nih.govtandfonline.com For instance, in 18S ribosomal RNA (rRNA), the modification is guided by a short nucleolar RNA (snoRNA) antisense sequence that directs NAT10 to the target site. nih.govtandfonline.com Similarly, the modification of transfer RNA (tRNA) is facilitated by the protein THUMPD1, which binds to the tRNA and assists NAT10. nih.govtandfonline.com
Table 1: Known Substrates and Guiding Factors for NAT10
| Enzyme | Substrate RNA | Guiding Factor(s) | Organism |
| NAT10 | 18S rRNA | snoRNA (e.g., U13/snR4, snR45) researchgate.net | Eukaryotes |
| NAT10 | tRNA(Ser), tRNA(Leu) | THUMPD1/Tan1 nih.govtandfonline.comresearchgate.net | Eukaryotes |
| NAT10 | mRNA | Not yet identified researchgate.netresearchgate.net | Eukaryotes |
| TmcA | tRNA(Met) | Not applicable (direct binding) researchgate.net | Bacteria |
| Kre33 | tRNA(Leu), tRNA(Ser) | TAN1 researchgate.net | Yeast |
| TkNat10 | Various RNA | Not applicable (stand-alone activity) oup.com | Archaea |
Cofactor Requirements for this compound Biosynthesis
The biosynthesis of ac4C is an ATP-dependent process. oup.comresearchgate.net The primary acetyl group donor for this reaction is acetyl-coenzyme A (acetyl-CoA). nih.govtandfonline.comresearchgate.net The enzyme NAT10 and its homologs utilize these cofactors to facilitate the acetylation of cytidine residues in RNA. nih.govtandfonline.comoup.comresearchgate.net While the requirement for acetyl-CoA is well-established for ac4C formation on various RNA types, it is noteworthy that for mRNA acetylation by NAT10, no additional cofactors have been identified so far. researchgate.netresearchgate.net
Investigation of "Eraser" Enzymes Involved in this compound Demodification
In the field of epitranscriptomics, "eraser" enzymes are responsible for removing RNA modifications, allowing for dynamic regulation of gene expression. nih.govmdpi.com
Deciphering this compound Removal Pathways
Currently, there is a significant gap in the understanding of how N4-acetylcytidine modifications are removed. Unlike other RNA modifications like N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C), for which specific "eraser" enzymes such as FTO, ALKBH5, and TET proteins have been identified, no dedicated eraser for ac4C has been discovered to date. nih.govtandfonline.commdpi.comnih.gov The process of demodification, or the removal of the acetyl group from N4-acetylcytidine, remains an uncharacterized area of research. uni-mainz.de The absence of a known eraser suggests that the modification might be a stable, long-lasting mark, or that the removal process is yet to be elucidated.
Enzymatic Activity and Mechanism of Demodifying Enzymes
The removal of RNA modifications is a critical aspect of their dynamic regulation, carried out by enzymes often referred to as "erasers." To date, no single enzyme has been identified that specifically removes the dual modification of N4-acetylation and C5-methylation from a cytidine residue. However, the enzymatic activities that remove each of these modifications individually are known and provide insight into potential demodification mechanisms.
Deacetylation of N4-acetylcytidine (ac4C): The primary eraser enzyme identified for ac4C is Sirtuin 7 (SIRT7), a member of the sirtuin family of NAD+-dependent protein deacetylases. dntb.gov.uad-nb.info Interestingly, SIRT7's function as an RNA deacetylase for ac4C on ribosomal RNA (rRNA) has been found to be NAD+-independent, distinguishing it from its canonical protein deacetylation activity. d-nb.inforesearchgate.net
Demethylation of 5-methylcytidine (B43896) (m5C): The removal of the methyl group from 5mC is not a direct demethylation event but rather an oxidative pathway initiated by the Ten-Eleven Translocation (TET) family of enzymes. grantome.comwikipedia.org
Mechanism: The TET enzymes (TET1, TET2, TET3) are Fe(II)/α-ketoglutarate-dependent dioxygenases. wikipedia.org They catalyze the stepwise oxidation of 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). nih.govacs.org These oxidized forms are not stable epigenetic marks but rather intermediates in the demethylation process. grantome.com The final step involves the recognition and excision of 5fC and 5caC by Thymine (B56734) DNA Glycosylase (TDG), followed by the insertion of an unmethylated cytosine by the base excision repair (BER) pathway. oup.com An alternative, though less established, pathway involves the deamination of 5hmC to 5-hydroxymethyluracil (B14597) (5hmU), which is then excised by glycosylases. nih.govoup.com
For a dually modified this compound nucleoside, it is plausible that these two pathways would need to act in concert, although the order of operations and potential enzymatic interference are unknown. One modification could sterically hinder the recognition or activity of the enzyme responsible for removing the other.
| Modification Removed | Enzyme Family | Specific Enzymes | Mechanism | Cofactors |
|---|---|---|---|---|
| N4-acetylation | Sirtuins | SIRT7 | Direct hydrolysis of the acetyl group (Deacetylation). dntb.gov.uad-nb.info | NAD+-independent for RNA deacetylation. d-nb.info |
| C5-methylation | Dioxygenases | TET1, TET2, TET3 | Stepwise oxidation of the methyl group, followed by base excision repair (BER). wikipedia.orgoup.com | Fe(II), α-ketoglutarate, O2. wikipedia.org |
Metabolic Fate and Turnover of this compound in Biological Systems
When RNA molecules are degraded, their constituent nucleotides, including modified ones, are released into the cellular environment. hmdb.ca The metabolic fate of these modified nucleosides determines whether they are salvaged, further catabolized, or excreted.
The metabolic pathway for this compound has not been directly studied. However, by examining the catabolism of its constituent parts, a potential route can be hypothesized.
Fate of 5-methylcytidine (5mC): Upon release from nucleic acid turnover, free 5mC is a substrate for pyrimidine (B1678525) catabolism. oup.comnih.gov In plants, the first step is the deamination of 5mC by cytidine deaminase (CDA) to produce 5-methyluridine (B1664183) (5mU). oup.comresearchgate.net This is followed by the hydrolysis of 5mU by nucleoside hydrolase 1 (NSH1) to yield thymine and ribose. oup.com In humans, enzymes from the APOBEC family, such as APOBEC3A, can efficiently deaminate 5mC to thymine. plos.org
Fate of N4-acetylcytidine (ac4C): Studies have identified N4-acetylcytidine as an endogenous nucleoside metabolite resulting from the degradation of tRNA. hmdb.camedchemexpress.com It is often excreted in the urine, suggesting that in some contexts, it may not be further degraded and cannot be reutilized for nucleic acid synthesis. hmdb.ca However, some organisms possess enzymes capable of its catabolism. In E. coli, the amidohydrolase YqfB catalyzes the hydrolysis of N4-acetylcytidine to cytosine, removing the acetyl group. ebi.ac.uk
Based on these pathways, the turnover of a putative this compound could follow one of several routes:
Direct Excretion: The entire molecule might be recognized as a waste product and excreted without further modification.
Sequential Catabolism: The molecule could first be deacetylated by an N4-acetylcytidine amidohydrolase-like enzyme to yield 5-methylcytidine, which would then enter the known 5mC catabolic pathway (deamination followed by hydrolysis). Alternatively, it could first be deaminated and then deacetylated. The order and feasibility of these steps require experimental verification.
Regulation of this compound Levels: Transcriptional, Post-Translational, and Allosteric Control
The cellular concentration of any modified nucleoside is tightly controlled by regulating the expression and activity of the "writer" and "eraser" enzymes. For this compound, this would involve the complex regulation of the enzymes responsible for both N4-acetylation (e.g., NAT10) and C5-methylation (DNMTs for DNA, potentially NSUN family for RNA), as well as their respective erasers (e.g., SIRT7 and TET enzymes).
Transcriptional Control
The abundance of modifying and demodifying enzymes is controlled at the level of gene transcription.
NAT10 (ac4C Writer): The expression of the NAT10 gene is subject to regulation by various transcription factors. For instance, c-myc has been shown to upregulate NAT10 expression, facilitating tumor development. nih.gov In nasopharyngeal carcinoma, helicase-like transcription factor (HLTF) was found to transcriptionally regulate NAT10, forming a positive feedback loop that sustains high levels of the enzyme. bmj.com
SIRT7 (ac4C Eraser): The SIRT7 gene promoter contains binding sites for several transcription factors, including AP-1, c-Jun, and E2F, indicating complex regulatory inputs. genecards.org Its expression is enhanced by X-box binding protein 1 (XBP1) and repressed by factors like CCAAT/enhancer-binding protein α (C/EBPα) and histone deacetylase 3 (HDAC3). frontiersin.org SIRT7 itself also acts as a transcriptional repressor for specific genes, such as CDKN2A/p16, by deacetylating histone H3 at lysine (B10760008) 18 (H3K18Ac) on their promoters. spandidos-publications.com
Biological Distribution and Context of N4 Acetyl 5 Methylcytidine
Specific RNA Species Harboring N4-Acetyl-5-methylcytidine
Messenger RNA (mRNA) and Potential Regulatory Roles
The presence of N4-acetylcytidine on messenger RNA has been identified as a significant layer of gene expression regulation. This modification is not randomly placed; it is targeted to specific locations within an mRNA molecule where it can exert distinct effects on the transcript's life cycle.
In plants, ac4C has been found to be widespread and essential for normal development. plantae.org For example, in Arabidopsis thaliana, the reduction of ac4C levels on the TOUGH transcript—a key component in microRNA biogenesis—leads to its accelerated degradation. plantae.org This demonstrates a critical role for ac4C in modulating RNA function and ensuring proper plant development. nih.gov
Furthermore, under conditions of cellular stress, such as oxidative stress, ac4C plays a role in directing mRNAs to specific cytoplasmic bodies called stress granules. embopress.orgnih.gov These are dense aggregations of proteins and non-translating mRNAs that form when a cell is under stress. embopress.org The acetylation of mRNA appears to regulate the localization of specific stress-sensitive transcripts to these granules, suggesting a role for ac4C in the cellular stress response. embopress.orgnih.gov
Non-coding RNAs (ncRNAs)
N4-acetylcytidine is not exclusive to mRNA; it is also a prevalent modification in various types of non-coding RNAs, where it is essential for their structure and function.
Transfer RNA (tRNA): Historically, ac4C was first identified in tRNA. oup.comnih.gov In eukaryotes, it is commonly found in the D-stem of tRNA for serine (tRNASer) and leucine (B10760876) (tRNALeu). biorxiv.orgnih.gov The modification plays a crucial role in ensuring the stability of these tRNA molecules and the accuracy of codon recognition during protein synthesis. nih.govnih.gov
Ribosomal RNA (rRNA): ac4C is a key modification in 18S rRNA, a core component of the small ribosomal subunit. embopress.org Specific sites in 18S rRNA are acetylated, which is critical for the proper assembly of the ribosome and for maintaining the fidelity of translation. nih.govnih.gov
MicroRNA (miRNA): Recent studies have revealed that the precursors to microRNAs, known as primary microRNAs (pri-miRNAs), are also modified with ac4C. This acetylation promotes the processing of pri-miRNAs into their mature, functional forms by enhancing the interaction with the processing machinery. nih.govnih.gov
Long Non-coding RNA (lncRNA): The ac4C modification has been shown to stabilize certain lncRNAs, thereby increasing their expression levels and influencing their regulatory functions. nih.govnih.gov
Subcellular Localization of N4-Acetylcytidine Containing RNA
The cellular location of ac4C-modified RNA is intrinsically linked to its function. The enzyme responsible for this modification in humans, N-acetyltransferase 10 (NAT10), and its substrates are found in distinct subcellular compartments.
Cytoplasmic Distribution
A significant portion of ac4C-modified RNA is found in the cytoplasm. Modified tRNAs and mRNAs actively participate in protein synthesis at the ribosomes. embopress.org As mentioned, during cellular stress, specific ac4C-containing mRNAs are sequestered in cytoplasmic stress granules. embopress.orgbiorxiv.org This relocalization is a dynamic process, indicating that acetylated RNA can be shuttled within the cytoplasm in response to cellular signals. biorxiv.org The presence of ac4C on certain tRNAs, such as tRNA-Leu, is also predominantly observed in the cytoplasm. oup.com
Nuclear Localization
The nucleus, and particularly the nucleolus, is a primary site for ac4C modification. The acetyltransferase NAT10 is predominantly localized to the nucleolus, which is the site of ribosome biogenesis. embopress.orgbiorxiv.org It is here that NAT10 modifies 18S rRNA, a crucial step for the production of functional ribosomes. embopress.org The processing of other RNA types also occurs in the nucleus. For instance, the acetylation of pri-miRNAs, which is a prerequisite for their maturation, takes place within the nucleus where they are transcribed. nih.gov
Mitochondrial and Chloroplast RNA
The presence of RNA modifications extends beyond the nucleus and cytoplasm into cellular organelles. In plants, comprehensive analyses have identified ac4C distribution on both nuclear and plastid (chloroplast) transcripts. nih.govresearchgate.net This modification on chloroplast-encoded mRNAs is associated with regulating chloroplast development and photosynthesis. Specifically, ac4C enhances the translation efficiency of key photosynthetic proteins, such as components of the light-harvesting complex. nih.govresearchgate.net While research on mitochondrial RNA modifications is ongoing, the presence of ac4C in plant plastids highlights its importance in organelle-specific gene expression.
Table of Compounds
Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data concerning the molecular mechanisms and functional roles of the chemical compound This compound in RNA biology. The vast majority of published research focuses on the related, but distinct, compound N4-acetylcytidine (ac4C) .
While the individual effects of N4-acetylation and C5-methylation on cytidine (B196190) have been studied, there is no available information in the search results detailing the combined biological impact of these two modifications within the single molecule of this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. The specific details required to populate the requested sections and subsections—such as its influence on local helical structures, RNA folding, codon-anticodon recognition, and ribosome dynamics—are not present in the current body of scientific literature found.
Molecular Mechanisms and Functional Roles of N4 Acetyl 5 Methylcytidine in Rna Biology
Roles of N4-Acetyl-5-methylcytidine in Translation and Protein Synthesis
Regulation of Translation Initiation and Elongation by N4-acetylcytidine (ac4C)
Research indicates that ac4C modification, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), plays a significant role in regulating protein translation. tandfonline.comnih.govnih.gov The presence of ac4C in messenger RNA (mRNA) has been shown to enhance translation efficiency. oup.comacs.org Studies have demonstrated that transcripts with ac4C modifications, particularly within the coding sequence, tend to have higher rates of translation. acs.org For instance, the depletion of NAT10 leads to a reduction in ac4C levels and a corresponding decrease in the translation efficiency of acetylated mRNAs. acs.org In some contexts, ac4C modification in the 5' untranslated regions (UTRs) can inhibit translation initiation by promoting the formation of repressive structures that impede ribosomal scanning. nih.gov Furthermore, ac4C in tRNA, specifically in the anticodon loop, is crucial for ensuring accurate codon recognition and maintaining the fidelity of protein synthesis. tandfonline.comnih.gov
N4-acetylcytidine (ac4C) in RNA-Protein Interactions
Effects on Ribonucleoprotein Complex Assembly and Function
N4-acetylcytidine (ac4C) plays a crucial role in modulating the assembly and function of ribonucleoprotein (RNP) complexes, which are essential for numerous cellular processes. The addition of an acetyl group to cytidine (B196190) alters its chemical properties, influencing how the RNA molecule interacts with proteins. tandfonline.com
In ribosomal RNA (rRNA), ac4C is fundamental for the correct assembly and functional integrity of ribosomes, the large RNP complexes responsible for protein synthesis. nih.gov The modification contributes to the structural stability of rRNA, ensuring the ribosome is properly formed to carry out translation accurately.
Furthermore, ac4C modification on messenger RNA (mRNA) has been shown to mediate the recruitment of specific proteins to form RNP complexes, particularly under cellular stress. For instance, ac4C can facilitate the localization of the protein NOP58 to stress granules, which are dense aggregations of proteins and non-translating mRNAs that form during the stress response. nih.govembopress.org This suggests that ac4C acts as a molecular tag, guiding certain mRNAs and their associated binding proteins to these dynamic compartments. embopress.org Research on viral RNAs has also illuminated this function; ac4C modification on the enterovirus 71 (EV71) genome enhances the binding of the RNA-dependent RNA polymerase (3D) and the poly(C)-binding protein 2 (PCBP2) to the viral RNA, forming a functional RNP complex that promotes viral replication and translation. nih.govresearchgate.net
| RNA Type | Associated Protein/Complex | Observed Effect of ac4C | Functional Consequence |
|---|---|---|---|
| rRNA | Ribosome | Contributes to proper assembly. tandfonline.comnih.gov | Ensures structural integrity and function of ribosomes for protein synthesis. tandfonline.comnih.gov |
| mRNA | NOP58 | Mediates localization of NOP58 to stress granules. nih.govembopress.org | Regulates the composition of stress granules during the cellular stress response. embopress.org |
| Viral RNA (EV71) | PCBP2 | Enhances binding to the Internal Ribosomal Entry Site (IRES). nih.gov | Facilitates viral RNA translation. nih.gov |
| Viral RNA (EV71) | 3D Polymerase | Increases binding to viral RNA. researchgate.net | Promotes viral genome replication. researchgate.net |
Potential Involvement of N4-Acetylcytidine in Other RNA-Mediated Processes
Beyond its impact on RNP complexes, ac4C is implicated in several other critical RNA-mediated events.
The role of ac4C in regulating alternative RNA splicing—a process that allows a single gene to code for multiple proteins—is an emerging area of study. oup.comoup.com Research on the minute virus of canines (MVC) has provided key insights, demonstrating that the ac4C modification, installed by the enzyme N-acetyltransferase 10 (NAT10), can regulate both alternative splicing and polyadenylation of the virus's RNA. oup.comresearchgate.net A specific ac4C site within the MVC genome was found to be crucial for this regulation. oup.com The mechanism involves the host protein CPSF5, which interacts with a viral protein and mediates RNA processing in a manner dependent on the ac4C mark. oup.comoup.com This finding suggests that ac4C can act as a regulatory signal to guide the splicing machinery, ensuring precise RNA processing. oup.com
While other RNA modifications, such as 5-methylcytosine (B146107) (m5C), have been directly linked to the nuclear export of mRNA through reader proteins like ALYREF, the role of N4-acetylcytidine in this process is not yet well-defined. nih.govijbs.comarraystar.com Current research on ac4C has predominantly focused on its influence on RNA stability, translation, and stress response. nih.govresearchgate.net Future investigations are needed to determine if ac4C also functions as a signal for the transport of RNA from the nucleus to the cytoplasm.
N4-acetylcytidine is a significant player in the cellular stress response. nih.govembopress.org Under various stress conditions, such as oxidative stress, heat shock, or glucose deprivation, cells dynamically regulate ac4C levels on mRNA. biorxiv.org A primary role for ac4C in this context is directing specific mRNAs to stress granules. nih.govembopress.org These granules are membrane-less organelles that sequester non-essential mRNAs and proteins, thereby halting their translation and conserving cellular energy to manage the stress. embopress.org Studies in yeast have shown that under oxidative stress, ac4C becomes a highly prevalent modification, indicating its important role in orchestrating the cellular response to oxidative damage. biorxiv.org The acetylation of mRNA appears to be a key feature that allows the cell to sort transcripts for either active translation or sequestration into stress granules, providing a rapid and reversible mechanism of gene regulation. embopress.org
Phenotypic Consequences of Altered N4-Acetylcytidine Levels or Modification States
Changes in the levels of ac4C or the status of its modification machinery can lead to significant and observable phenotypic changes in organisms.
In the plant Arabidopsis thaliana, the enzymes responsible for depositing ac4C are critical for survival and proper development. A complete genetic knockout of these enzymes results in embryonic lethality, demonstrating that ac4C modification is essential for life. nih.gov Plants with partially reduced levels of ac4C exhibit clear developmental defects, including abnormal leaf formation. nih.gov This has been linked to the reduced stability of a specific transcript called 'TOUGH', which is involved in the biogenesis of microRNAs (miRNAs), key regulators of gene expression. nih.gov The lack of sufficient ac4C leads to the rapid degradation of the TOUGH mRNA, disrupting miRNA homeostasis and causing developmental problems. nih.gov
In the context of viral infections, altered ac4C levels have a direct impact on pathogenicity. For enterovirus 71 (EV71), inhibiting the NAT10 enzyme to reduce ac4C levels significantly suppresses viral replication. nih.govresearchgate.net Furthermore, mutant viruses engineered to be deficient in ac4C show markedly reduced pathogenicity in animal models. researchgate.net Dysregulation of ac4C and its writer enzyme, NAT10, has also been linked to a range of human diseases, from cancer to the premature aging disorder Hutchinson-Gilford progeria syndrome, highlighting the critical importance of maintaining proper ac4C levels for cellular and organismal health. researchgate.netnih.gov
| Organism/System | Condition | Observed Phenotype | Underlying Mechanism |
|---|---|---|---|
| Arabidopsis thaliana | Complete loss of ac4C writer enzymes. nih.gov | Embryo lethal. nih.gov | Essential for fundamental life processes. nih.gov |
| Arabidopsis thaliana | Reduced ac4C levels. nih.gov | Defects in vegetative and leaf development. nih.gov | Decreased stability of 'TOUGH' mRNA, leading to disrupted miRNA biogenesis. nih.gov |
| Enterovirus 71 (EV71) | Inhibition of NAT10 or mutation of ac4C sites. nih.govresearchgate.net | Suppressed viral replication and reduced pathogenicity. researchgate.net | Impaired viral translation and RNA stability. nih.govresearchgate.net |
| Human Cells | Dysregulation of NAT10/ac4C. researchgate.netnih.gov | Associated with cancer and Hutchinson-Gilford progeria syndrome. researchgate.netnih.gov | Altered stability and translation of key regulatory mRNAs. researchgate.net |
Analytical and Detection Methodologies for N4 Acetyl 5 Methylcytidine in Biological Samples
Chromatographic Separation Techniques for N4-Acetyl-5-methylcytidine
Chromatography is a foundational technique for the analysis of modified nucleosides, enabling their separation from a complex mixture of similar molecules. The choice of chromatographic method is determined by the physicochemical properties of the target analyte, such as polarity, charge, and affinity. For this compound, its increased hydrophobicity compared to canonical cytidine (B196190)—due to the addition of both an acetyl and a methyl group—is a key consideration in method development.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying nucleosides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov
For the analysis of this compound, the compound would be expected to have a longer retention time than less modified analogs like 5-methylcytidine (B43896) or N4-acetylcytidine due to its enhanced nonpolar character. The separation is typically achieved using a gradient elution, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is gradually increased to elute more hydrophobic compounds.
Table 1: Representative HPLC Parameters for Modified Nucleoside Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 mm × 250 mm, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 5.3) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Flow Rate | 0.2–1.0 mL/min |
| Detection | UV Absorbance (e.g., 270-280 nm) |
| Temperature | 25–40 °C |
Note: These are general parameters; specific conditions for this compound would require empirical optimization.
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents an evolution of HPLC technology. It utilizes columns with smaller particle sizes (typically <2 µm), which operate at much higher pressures. ijraset.com This results in significantly improved resolution, higher sensitivity, and faster analysis times compared to traditional HPLC. ijraset.com UPLC is particularly advantageous for analyzing low-abundance modified nucleosides in complex biological samples. biorxiv.org
A UPLC-based method for this compound would offer enhanced separation from other isomeric or closely related nucleosides. The high resolution provided by UPLC is crucial for accurately quantifying modifications in RNA or DNA digests. biorxiv.org
Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique is particularly useful for separating nucleotides (the phosphorylated form of nucleosides) but can also be applied to nucleosides under specific pH conditions. lcms.cztosohbioscience.com Anion-exchange chromatography is commonly employed to separate negatively charged nucleotides using a positively charged stationary phase. nih.gov
While less common for separating neutral nucleosides, IEC can be a powerful tool in a multi-step purification process. For instance, it could be used to separate a bulk digest of nucleic acids into different charge-based fractions before a more specific RP-HPLC or UPLC analysis. The separation of 5-methyl-2'-deoxycytidine (B118692) monophosphate from other deoxyribonucleoside monophosphates has been successfully achieved using anion-exchange columns. nih.gov
Affinity chromatography is a highly selective technique that separates molecules based on a specific binding interaction. For modified nucleosides, this typically involves the use of antibodies that specifically recognize the modification of interest. An antibody targeting N4-acetylcytidine has been developed and used to enrich for RNAs containing this modification. nih.gov
While specific antibodies for this compound are not widely reported, this approach remains a powerful potential tool. If developed, an antibody could be immobilized on a solid support to capture the nucleoside or RNA fragments containing it from a complex biological lysate. This enrichment step dramatically reduces sample complexity and increases the sensitivity of subsequent detection by methods like LC-MS.
Mass Spectrometry-Based Characterization and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for the analysis of modified nucleosides, providing high sensitivity and structural information. When coupled with liquid chromatography, it becomes the gold standard for the definitive identification and quantification of compounds like this compound in biological samples. nih.govresearchgate.net
The coupling of liquid chromatography (HPLC or UPLC) with mass spectrometry combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. nih.gov In an LC-MS system, after the nucleosides are separated on the chromatographic column, they are introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI).
For this compound, the mass spectrometer would be set to detect its specific mass-to-charge ratio (m/z). The predicted monoisotopic mass of this compound (C12H17N3O6) is 299.1117 Da. In positive ion mode, it would be detected as the protonated molecule [M+H]+ at an m/z of 300.1190.
Tandem mass spectrometry (LC-MS/MS) provides an even higher level of specificity and is the preferred method for quantification. nih.gov In this technique, the parent ion (e.g., m/z 300.1190) is selected and fragmented, and a specific fragment ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise. A key fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the nucleobase.
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Predicted Value/Transition |
|---|---|
| Chemical Formula | C12H17N3O6 |
| Monoisotopic Mass | 299.1117 Da |
| Precursor Ion [M+H]+ | 300.1190 m/z |
| Predicted Product Ion (Nucleobase) | 168.0764 m/z ([N4-Acetyl-5-methylcytosine+H]+) |
| Predicted Neutral Loss | 132.0423 Da (Ribose) |
Note: These values are theoretical and would need to be confirmed experimentally using a synthetic standard.
This LC-MS/MS approach allows for the development of highly sensitive and robust quantitative assays, enabling the detection of this compound at very low concentrations in complex biological matrices such as urine, plasma, or nucleic acid digests. nih.gov
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Mass spectrometry (MS) serves as a cornerstone for the sensitive detection and identification of modified nucleosides like this compound from complex biological matrices. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most prominent soft ionization techniques employed for this purpose, as they can ionize thermally labile biomolecules with minimal fragmentation.
Electrospray Ionization (ESI): ESI is particularly well-suited for analyzing molecules in solution and is commonly coupled with liquid chromatography (LC) for LC-MS analysis. In this technique, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated molecular ions [M+H]⁺ into the gas phase for mass analysis. For this compound, ESI-MS would typically detect the protonated molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry can provide accurate mass measurements, which aids in confirming the elemental composition of the molecule.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a preferred technique for analyzing solid-phase samples and is known for its high throughput and tolerance to salts and buffers. In MALDI-MS, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy at a specific wavelength. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. researchgate.net The choice of matrix is critical for successful analysis. For nucleic acid components, common matrices include 3-hydroxypicolinic acid (3-HPA) and 2,5-dihydroxybenzoic acid (DHB). The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio. MALDI-TOF MS is highly effective for the analysis of oligonucleotides containing modified bases, providing a rapid method to verify the presence of this compound.
| Technique | Sample Phase | Ionization Mechanism | Typical Ion Observed for this compound | Key Advantages |
| ESI | Liquid | Desolvation of charged droplets | [M+H]⁺ | Easily coupled with liquid chromatography (LC-MS), suitable for quantitative analysis. |
| MALDI | Solid (co-crystallized) | Laser-induced desorption and ionization from a matrix | [M+H]⁺, [M+Na]⁺ | High throughput, salt tolerance, suitable for imaging mass spectrometry. |
Stable Isotope Labeling and Quantitation Approaches
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Stable isotope labeling, coupled with mass spectrometry, is the gold standard for quantitative analysis due to its high precision and accuracy. This approach involves using a stable isotope-labeled version of the analyte as an internal standard.
The principle of this method relies on the synthesis of an this compound molecule where one or more atoms are replaced with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H). medchemexpress.com This labeled internal standard is chemically identical to the endogenous (unlabeled) analyte and thus exhibits the same behavior during sample preparation, chromatography, and ionization. nih.gov However, it is distinguishable by its higher mass in the mass spectrometer.
For quantification, a known amount of the heavy-labeled internal standard is spiked into the biological sample prior to any processing steps. The sample is then purified, and the analyte is analyzed by LC-MS. The ratio of the peak areas of the endogenous (light) this compound to the spiked (heavy) internal standard is measured. This ratio is then used to calculate the absolute concentration of the endogenous molecule by comparing it to a calibration curve generated with known concentrations of the light analyte and a fixed concentration of the heavy standard. This method effectively corrects for any sample loss during extraction and for variations in ionization efficiency, leading to highly reliable quantification.
| Isotope | Common Precursor for Labeling | Mass Increase per Labeled Atom | Typical Application |
| ¹³C | ¹³C-labeled glucose, ¹³C-labeled acetate | +1 Da | Labeling the ribose sugar or acetyl group. nih.gov |
| ¹⁵N | ¹⁵NH₄Cl | +1 Da | Labeling the cytidine ring nitrogens. nih.gov |
| ²H (D) | D₃-acetate | +1 Da | Labeling the acetyl or methyl groups. |
Fragment Ion Analysis for Structural Confirmation
While high-resolution mass spectrometry can determine the elemental composition of an ion, it does not provide detailed structural information. Tandem mass spectrometry (MS/MS), or fragment ion analysis, is employed for the structural confirmation of this compound. This technique involves mass-selecting the precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and subjecting it to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation spectrum that serves as a structural fingerprint.
For nucleosides, the most common fragmentation pathway involves the cleavage of the N-glycosidic bond that connects the nucleobase to the ribose sugar. This cleavage results in two major fragment ions: one corresponding to the protonated base (b ion) and another corresponding to the sugar moiety (s ion).
In the case of this compound, fragmentation would be expected to yield:
A characteristic ion for the protonated N4-acetyl-5-methylcytosine base.
An ion corresponding to the ribose sugar.
Other fragments resulting from the loss of water (H₂O) from the ribose moiety or the loss of the acetyl group from the base. nih.gov
By comparing the experimentally observed fragment ion masses with theoretical values, the identity of the molecule can be confidently confirmed. The unique fragmentation pattern helps to distinguish this compound from other isobaric (same mass) modifications.
| Precursor Ion | Predicted Fragment Ion | Description of Fragment |
| [M+H]⁺ | [BH₂]⁺ | Protonated N4-acetyl-5-methylcytosine base |
| [M+H]⁺ | [Ribose]⁺ | Ribose sugar moiety |
| [M+H]⁺ | [Ribose-H₂O]⁺ | Dehydrated ribose |
| [M+H]⁺ | [Ribose-2H₂O]⁺ | Twice dehydrated ribose |
| [BH₂]⁺ | [BH₂-CH₂CO]⁺ | Loss of ketene (B1206846) from the acetylated base |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of the complete chemical structure of a molecule in solution or solid state. iupac.orgresearchgate.net It provides detailed information about the atomic-level connectivity, configuration, and conformation of this compound.
One-Dimensional (1D) NMR (¹H, ¹³C, ³¹P)
One-dimensional NMR spectra are the starting point for structural elucidation.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the ribose sugar, the pyrimidine (B1678525) base, the 5-methyl group, and the N-acetyl group will give a unique resonance. The chemical shifts are highly sensitive to the local electronic environment, confirming the presence of the acetyl and methyl modifications.
³¹P NMR: While not applicable to the isolated nucleoside, phosphorus-31 NMR is essential when studying this compound within a nucleic acid polymer. It provides information about the phosphodiester backbone, and its chemical shift can be sensitive to local conformational changes induced by the modified nucleoside.
| Group | ¹H Chemical Shift Range (ppm) (Predicted) | ¹³C Chemical Shift Range (ppm) (Predicted) |
| Ribose H1' | 5.8 - 6.0 | C1': 85 - 95 |
| Ribose H2', H3', H4' | 4.0 - 4.5 | C2', C3', C4': 70 - 85 |
| Ribose H5', H5'' | 3.7 - 3.9 | C5': 60 - 65 |
| Pyrimidine H6 | 7.5 - 8.0 | C6: 140 - 145 |
| 5-Methyl (-CH₃) | 1.9 - 2.1 | 5-CH₃: 10 - 15 |
| Acetyl (-COCH₃) | 2.1 - 2.3 | COCH₃: 20 - 25; CO: 170 - 175 |
Two-Dimensional (2D) NMR (COSY, TOCSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the full structure by establishing correlations between nuclei. core.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is used to trace the connectivity of the protons within the ribose sugar spin system.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, revealing all protons within a coupled spin system. core.ac.uk This is particularly useful for identifying all the resonances belonging to the ribose ring from a single, well-resolved proton signal.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C resonances based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry and conformation, such as the syn vs. anti orientation of the base relative to the sugar and the sugar pucker conformation.
Solid-State NMR for Nucleic Acid Studies
While solution-state NMR is ideal for isolated nucleosides or small oligonucleotides, many biologically relevant nucleic acids exist in large, non-soluble complexes or solid-like states (e.g., ribosomes, viral capsids, fibrils). Solid-state NMR (ssNMR) is a powerful technique to study the structure and dynamics of this compound in these environments. researchgate.netsemanticscholar.org
By using techniques like Magic Angle Spinning (MAS), ssNMR can provide high-resolution spectra of solid samples. bham.ac.uk It can yield direct information on local molecular structure, hydrogen bonding arrangements, and intermolecular contacts that would be difficult to obtain by other methods. For nucleic acids containing this compound, ssNMR can be used to probe its role in stabilizing specific RNA structures, its interactions with proteins, and its influence on the dynamics of the nucleic acid assembly. researchgate.net
Sequencing-Based Methodologies for this compound Mapping in RNA
The precise mapping of this compound (ac4C) within RNA molecules is crucial for understanding its biological functions. Sequencing-based methodologies have emerged as powerful tools for identifying the location and stoichiometry of this modification at single-nucleotide resolution. These approaches leverage chemical reactivity, antibody recognition, or direct detection of the modified base to enable its identification within the broader RNA sequence context.
Specific Chemical Treatment and Reverse Transcription-Based Methods
A key strategy for the detection of ac4C involves its selective chemical derivatization, which alters its base-pairing properties during reverse transcription (RT). This induced change, either a halt in transcription or a misincorporation of a nucleotide opposite the modified base, can be identified through subsequent sequencing.
One prominent method utilizes sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3) for the chemical reduction of ac4C. nih.govnih.gov This reaction converts N4-acetylcytidine to N4-acetyl-3,4,5,6-tetrahydrocytidine. nih.gov This reduced form of ac4C is prone to causing the reverse transcriptase enzyme to misincorporate a non-cognate deoxynucleoside triphosphate (dNTP) during the synthesis of the complementary DNA (cDNA) strand. nih.govrna-seqblog.com Specifically, an adenosine (B11128) is often incorporated opposite the reduced ac4C. nih.gov The resulting C-to-T transition in the sequencing data, when compared to untreated control samples, reveals the precise location of the ac4C modification. rna-seqblog.comresearchgate.net The efficiency of this reduction and subsequent misincorporation can be influenced by reaction conditions such as pH. researchgate.net
This chemical labeling strategy forms the basis of techniques like ac4C-seq, which allows for the quantitative, nucleotide-resolution mapping of cytidine acetylation across the transcriptome. rna-seqblog.comresearchgate.net The workflow for such methods typically involves:
Isolation of total RNA.
Chemical treatment of the RNA with a reducing agent (e.g., NaCNBH3) under acidic conditions. rna-seqblog.com
Reverse transcription of the treated RNA, leading to misincorporation at ac4C sites.
Library preparation and high-throughput sequencing.
Bioinformatic analysis to identify C-to-T mutations that are specific to the chemical treatment, thereby pinpointing the locations of ac4C. rna-seqblog.com
A critical aspect of this methodology is the use of appropriate controls, such as mock-treated samples (without the reducing agent) and samples where the ac4C modification has been chemically deacetylated prior to reduction. rna-seqblog.comelsevierpure.com These controls help to distinguish true ac4C sites from sequencing errors or other RNA modifications.
Antibody-Based Enrichment Coupled with Sequencing (e.g., ac4C-Seq, MeRIP-Seq adaptations)
Antibody-based enrichment techniques provide an alternative and complementary approach to mapping ac4C. These methods rely on the use of antibodies that specifically recognize and bind to the N4-acetylcytidine modification. The enriched RNA fragments are then sequenced to identify the regions containing ac4C.
A primary example of this approach is acetylated RNA immunoprecipitation and sequencing (acRIP-seq). nih.govbio-protocol.org The general workflow for acRIP-seq is as follows:
Fragmentation of total cellular RNA.
Immunoprecipitation of the RNA fragments containing ac4C using a specific anti-ac4C antibody. bio-protocol.org
Washing to remove non-specifically bound RNA.
Elution and purification of the ac4C-containing RNA fragments.
Library preparation and high-throughput sequencing of the enriched fragments.
By mapping the sequencing reads back to a reference genome or transcriptome, the regions enriched for ac4C can be identified. While acRIP-seq is effective for transcriptome-wide mapping of acetylated regions, it is important to note that the resolution is typically limited to the size of the RNA fragments (around 100-200 nucleotides), and the specificity is dependent on the quality and specificity of the antibody used. cd-genomics.comcd-genomics.com
The term "ac4C-seq" has also been used to describe a method that combines chemical labeling with sequencing for single-nucleotide resolution, as detailed in the previous section. rna-seqblog.comresearchgate.net It is important to distinguish this from antibody-based enrichment methods like acRIP-seq. While both aim to map ac4C, their underlying principles and the resolution of the data they generate are different. cd-genomics.com
| Method | Principle | Resolution | Key Advantages | Key Limitations |
| acRIP-seq | Antibody-based enrichment of ac4C-containing RNA fragments followed by sequencing. | ~100-200 nucleotides | Can identify regions of ac4C enrichment across the transcriptome. | Resolution is limited by fragment size; dependent on antibody specificity. |
| Chemical Labeling-Seq (e.g., ac4C-seq) | Chemical reduction of ac4C leading to misincorporation during reverse transcription, detected by sequencing. | Single nucleotide | Provides precise location and stoichiometry of ac4C. | Requires optimization of chemical reactions to avoid RNA degradation. |
Nanopore Sequencing for Direct RNA Modification Detection
The advent of direct RNA sequencing using nanopore technology offers a promising avenue for the direct detection of RNA modifications, including this compound, without the need for chemical labeling or antibody enrichment. nih.gov This technology works by passing a native RNA molecule through a protein nanopore. As the RNA transits the pore, it causes characteristic disruptions in an ionic current. nih.gov
Modified ribonucleotides can alter the ionic current signal in a distinct manner compared to their canonical counterparts. nih.gov These deviations in the electrical signal, as well as changes in the dwell time of the RNA molecule within the pore, can be analyzed by computational tools to identify the presence and location of modifications. nih.govresearchgate.net
The key advantages of nanopore sequencing for ac4C detection include:
Direct Detection: It allows for the direct reading of modifications on the native RNA molecule, avoiding potential biases introduced by enzymatic or chemical treatments.
Full-Length Reads: The technology can sequence long RNA molecules, providing information about the co-occurrence of different modifications on the same transcript. nih.gov
Real-Time Analysis: Data is generated in real-time, allowing for rapid analysis.
While still an evolving field, several computational tools are being developed to identify various RNA modifications from nanopore sequencing data by detecting changes in signal level or increased error rates in base-calling. nih.gov The application of these tools to specifically and accurately identify this compound is an active area of research.
Bisulfite Sequencing (for 5-methylcytosine) and its adaptations for this compound
Bisulfite sequencing is the gold-standard method for detecting 5-methylcytosine (B146107) (m5C) in both DNA and RNA. oup.com The process involves treating RNA with sodium bisulfite, which deaminates cytosine to uracil (B121893), while 5-methylcytosine remains unreactive. oup.com During subsequent reverse transcription and sequencing, the uracils are read as thymines, allowing for the identification of the original m5C sites as cytosines that were protected from conversion. oup.com
The direct application of standard bisulfite sequencing protocols for the detection of this compound is not straightforward. The N4-acetyl group alters the chemical properties of the cytosine base in a different manner than the C5-methyl group. While some research has explored the behavior of other cytidine derivatives like N4-methylcytosine under bisulfite conditions, specific and validated adaptations for this compound are not yet widely established. oup.comnih.gov
Further research is required to determine if and how bisulfite treatment, possibly in combination with other chemical modifications, could be adapted to specifically detect this compound. The development of such a method would require a thorough understanding of the chemical reactivity of ac4C under bisulfite treatment conditions and validation to ensure that the observed signal is specific to this modification and not confounded by other modified bases.
Immunochemical Methods for this compound Detection
Immunochemical methods are foundational for the study of this compound, leveraging the high specificity of antibody-antigen interactions. These techniques are pivotal for both the enrichment of ac4C-containing RNA for sequencing and for direct detection in various assay formats.
ELISA and Western Blotting for Detection
Immunoassays offer high sensitivity and specificity, leveraging antibodies that can recognize specific molecular structures.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically employed. This method is highly sensitive and suitable for high-throughput analysis of various biological samples.
The principle of a competitive ELISA for this compound involves the competition between "free" ac4mC in the sample and a labeled ac4mC conjugate for a limited number of binding sites on a specific anti-ac4mC antibody. The assay procedure generally follows these steps:
A microplate is pre-coated with a conjugate of this compound.
Standards or biological samples containing the target molecule are added to the wells.
A specific primary antibody against this compound is added. The antibody binds to both the ac4mC in the sample and the ac4mC coated on the plate.
After an incubation period, the plate is washed to remove any unbound antibody and sample components.
A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added. This secondary antibody binds to the primary antibody that is captured on the plate.
Following another wash step, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
The intensity of the signal is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of the molecule to quantify the amount in the unknown samples. nih.govptglab.com
A representative standard curve for a competitive ELISA demonstrates this inverse relationship.
Table 1: Representative Data for a Competitive ELISA Standard Curve
| Concentration of this compound (ng/mL) | Absorbance at 450 nm (OD) | Signal Intensity |
|---|---|---|
| 100 | 0.15 | Low |
| 50 | 0.28 | |
| 25 | 0.55 | Medium |
| 12.5 | 0.98 | |
| 6.25 | 1.65 | High |
| 0 (Control) | 2.50 | Maximum |
Western Blotting
Standard Western blotting is a widely used analytical technique to detect specific proteins in a sample. moleculardevices.commicrobenotes.com The method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the protein of interest. microbenotes.com This technique is fundamentally designed for the detection of macromolecules like proteins and is not directly applicable for the detection of small molecules such as the free nucleoside this compound.
However, a related immunoblotting technique, known as immuno-northern blotting , can be used to detect the presence of modified nucleosides within RNA strands. nih.gov This method involves:
Separation of RNA molecules by size using gel electrophoresis.
Transfer of the separated RNA from the gel to a nylon membrane.
Immunoblotting using an antibody that specifically recognizes the this compound modification within the RNA sequence. nih.gov
This approach does not detect the free nucleoside but confirms its presence as a modification in specific RNA molecules, providing valuable information about the location and context of RNA acetylation.
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size, charge, and frictional forces. It is particularly useful for the analysis of small molecules, including nucleosides and nucleotides, from complex biological samples, requiring only minimal sample volume. moleculardevices.comnih.gov
The analysis of this compound in a biological sample (e.g., from enzymatic digests of RNA) using CE would typically involve the following steps:
Sample Preparation: The RNA or DNA from the biological sample is enzymatically hydrolyzed to release its constituent nucleosides. nih.gov
Derivatization: The nucleosides are often derivatized with a fluorescent marker. This step enhances detection sensitivity, especially for low-abundance modified nucleosides. nih.gov
Separation: The derivatized sample is injected into a narrow capillary filled with a conductive buffer. When a high voltage is applied, the analytes migrate through the capillary at different velocities based on their charge-to-mass ratio, allowing for their separation.
Detection: As the separated analytes pass a detection window (typically near the end of the capillary), they are detected, often by laser-induced fluorescence. The migration time and peak area are used for identification and quantification, respectively.
This method offers high accuracy and throughput for quantifying modified nucleosides. nih.gov The separation of different nucleosides is based on subtle differences in their physicochemical properties, leading to distinct migration times.
Table 2: Illustrative Migration Data for Nucleosides in a Capillary Electrophoresis System
| Compound | Hypothetical Migration Time (minutes) | Relative Migration Time (vs. Cytidine) |
|---|---|---|
| Cytidine | 15.0 | 1.00 |
| 5-methylcytidine | 15.8 | 1.05 |
| N4-acetylcytidine | 16.5 | 1.10 |
| This compound | 17.2 | 1.15 |
| Uridine | 18.1 | 1.21 |
Note: The migration times are hypothetical and for illustrative purposes only. Actual values depend on specific experimental conditions (e.g., buffer pH, voltage, capillary length, and temperature).
Computational and Theoretical Studies on N4 Acetyl 5 Methylcytidine
Molecular Dynamics (MD) Simulations of N4-Acetylcytidine Containing RNA
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For RNA systems, MD simulations provide a virtual microscope to observe conformational dynamics, interactions with the solvent environment, and the structural impact of modifications like ac4C. These simulations are typically performed using force fields such as AMBER or CHARMM, which define the potential energy of the system, and are run in an explicit solvent environment that includes water molecules and ions to mimic physiological conditions.
The introduction of an acetyl group at the N4 position of cytidine (B196190) imposes significant conformational constraints on the nucleoside, which propagates through the RNA structure.
Acetyl Group Orientation: Crystallographic data and quantum chemical calculations have shown that the N4-acetyl group is not freely rotating. researchgate.netbiorxiv.org It preferentially adopts a proximal conformation, where the carbonyl oxygen of the acetyl group is oriented toward the C5 position of the pyrimidine (B1678525) ring. researchgate.netbiorxiv.org This preferred orientation is stabilized by a weak intramolecular C-H···O hydrogen bond. biorxiv.org This fixed conformation places the bulky acetyl group in the major groove of the RNA helix, where it can influence molecular recognition and interactions.
| Conformational Feature | Observation for N4-Acetylcytidine | Implication |
| Ribose Sugar Pucker | Predominantly C3'-endo | Pre-organizes the backbone for A-form helical geometry, increasing rigidity. nih.govresearchgate.net |
| Acetyl Group Torsion | Prefers a proximal orientation relative to C5 | Limits rotational freedom and positions the carbonyl group in the major groove. biorxiv.org |
The structure and stability of RNA are intrinsically linked to its interactions with the surrounding solvent and ions. The polyanionic nature of the phosphate (B84403) backbone necessitates a cloud of positive counterions (like K⁺ or Mg²⁺) to neutralize charge and stabilize tertiary structures. Water molecules form hydration shells around the RNA, with highly structured water networks often found in the major and minor grooves.
While specific MD simulation studies detailing the hydration and ion atmosphere around ac4C are limited, the chemical nature of the modification allows for well-founded inferences. The acetyl group, located in the major groove, introduces a carbonyl oxygen that can act as a hydrogen bond acceptor. This is likely to alter the local hydration structure, potentially creating a new stable position for a water molecule. This altered hydration pattern could, in turn, influence the binding of ions and recognition by RNA-binding proteins in the major groove.
Experimental studies have provided clear evidence that N4-acetylcytidine significantly enhances the thermal stability of RNA duplexes. nih.govnih.gov This stabilizing effect is attributed to the electronic influence of the acetyl group on the Watson-Crick base pairing with guanosine.
| RNA Duplex Sequence Context (Modification site in bold) | Tₘ of Unmodified Duplex (°C) | Tₘ of ac4C-Modified Duplex (°C) | ΔTₘ (°C) |
| 5'-GCGAUCC GUCGC-3' paired with 3'-CGCUAGG CAGCG-5' | 68.3 | 70.0 | +1.7 |
| 5'-GCGAUC CGUCGC-3' (in a G•U wobble pair context) | 60.2 | 63.3 | +3.1 |
Data sourced from thermal denaturation studies on RNA duplexes based on helix 45 of human 18S rRNA. nih.gov
These findings demonstrate that ac4C acts as a potent stabilizer of RNA helical structures, an effect that is maintained and even slightly enhanced in the context of nearby non-canonical base pairs like the G•U wobble pair. nih.gov
Quantum Chemical Calculations for N4-Acetylcytidine
Quantum chemical (QC) calculations are based on the principles of quantum mechanics and are used to compute the electronic structure and properties of molecules from first principles. Methods range from semi-empirical approaches (like PM3 and RM1) to more accurate ab initio (like Hartree-Fock) and Density Functional Theory (DFT) calculations. researchgate.net These methods provide precise information on molecular geometry, charge distribution, and reactivity.
QC calculations have been instrumental in understanding the intrinsic properties of the ac4C nucleoside. researchgate.net Studies using DFT (B3LYP/6-31G**) and other methods have confirmed that the most stable conformation of the N4-acetyl group is the proximal orientation. researchgate.net
A key finding from these calculations is the identification of a stabilizing intramolecular interaction: a weak C-H···O hydrogen bond between the hydrogen on C5 of the cytidine ring and the carbonyl oxygen of the acetyl group (O7). researchgate.net This interaction helps to lock the acetyl group in its preferred conformation, explaining the conformational rigidity observed experimentally. researchgate.netbiorxiv.org This fixed geometry and the electron-withdrawing character of the acetyl group are central to its biological function, as they enhance the hydrogen-bonding potential of the N4 position, thereby stabilizing the ac4C-G base pair and influencing RNA-protein interactions.
A powerful application of quantum chemistry is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. cambridge.orgsmu.edu While experimental NMR spectroscopy has been used to determine the conformational characteristics of ac4C and related compounds, QC calculations can provide theoretical validation and deeper interpretation of these experimental results. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable QC approach for calculating NMR shielding tensors, which can be converted into chemical shifts. researchgate.net By performing GIAO calculations on the optimized geometry of ac4C, it is possible to predict its ¹H, ¹³C, and ¹⁵N NMR spectra. Such theoretical spectra can be used to:
Assign peaks in experimentally obtained spectra.
Confirm the dominant conformation in solution (e.g., the C3'-endo ribose pucker and the proximal acetyl group).
Understand how electronic structure influences the chemical shifts of specific atoms.
Although detailed predictive studies for ac4C have not been widely published, the methodology is well-established and serves as a crucial link between the calculated electronic structure of a molecule and its measurable spectroscopic properties. smu.edunih.gov
Modeling of Protonation States and Tautomerism
Computational chemistry provides powerful tools to model the fundamental properties of modified nucleosides like N4-acetylcytidine (ac4C), including its likely protonation states and tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond, while protonation states refer to the forms a molecule adopts upon gaining a proton, typically from an acidic environment. These properties are crucial as they dictate the molecule's structure, hydrogen bonding capabilities, and interactions with other molecules.
Quantum chemical calculations and molecular modeling are employed to predict the most stable forms of ac4C. The primary sites for protonation on the cytidine ring are the ring nitrogens, particularly the N3 atom. The tautomeric equilibrium of interest is the amino-imino tautomerism common to cytidine bases. The addition of the N4-acetyl group significantly influences these properties. Crystallographic data, which provides experimental validation for theoretical models, indicates that the N4-acetyl group in ac4C preferentially adopts a conformation where it is oriented near the C5 position of the cytidine ring. biorxiv.org This preferred structure is compatible with canonical Watson-Crick base pairing. biorxiv.org
Theoretical studies are essential for understanding how the electronic structure of ac4C influences its function, for instance by affecting base pairing fidelity or recognition by enzymes.
| Molecular State | Description | Significance in Computational Models |
|---|---|---|
| Canonical Tautomer (Amino) | The most common and stable form, with an exocyclic amino group at N4 bearing the acetyl modification. This form participates in standard Watson-Crick base pairing with guanine. | Serves as the ground state in most energy calculations and molecular dynamics simulations. |
| Imino Tautomer | A less stable isomeric form where a proton has moved from the N4 nitrogen to the N3 ring nitrogen, resulting in an exocyclic imino group. | Modeling the energy barrier to this form is important for understanding potential mispairing events during replication or transcription. |
| N3-Protonated State | The state where the N3 atom of the cytidine ring has accepted a proton. This occurs in acidic conditions and alters the hydrogen bonding pattern. | Crucial for modeling interactions in acidic microenvironments, such as within certain enzyme active sites or cellular compartments. |
Docking and Molecular Modeling of N4-Acetylcytidine-Protein Interactions
Molecular docking and modeling are computational techniques used to predict how a molecule (ligand), such as ac4C, binds to a receptor, typically a protein. These methods are vital for understanding the mechanisms of enzymes that interact with ac4C, such as the "writer" enzyme N-acetyltransferase 10 (NAT10), which catalyzes its formation, and "reader" proteins that recognize and bind to this modification. nih.govnih.gov
Computational docking simulations place the ac4C molecule into the three-dimensional structure of a target protein to identify the most likely binding site or "pocket." These simulations calculate a score, often representing the binding affinity, which predicts the strength of the interaction. For an enzyme like NAT10, modeling would focus on the catalytic domain where cytidine is acetylated. Studies involving inhibitors of NAT10 have helped to map its acetyl-CoA binding pocket, which is adjacent to the site where the cytidine substrate must bind. researchgate.net
While specific, published binding affinity values for ac4C itself are scarce, these modeling approaches are fundamental to predicting how the modification is installed and recognized. They can computationally screen for proteins that are likely to bind to ac4C and guide further experimental validation.
Beyond predicting where ac4C binds, molecular modeling identifies the specific amino acid residues within the protein that form key interactions with the modified nucleoside. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stable binding.
For ac4C, the N4-acetyl group introduces new potential interaction points compared to a standard cytidine. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. Understanding these specific residue contacts is essential for explaining the binding specificity of reader proteins and the catalytic mechanism of writer enzymes.
| Functional Group of ac4C | Potential Interacting Amino Acid Residue Type | Type of Interaction |
|---|---|---|
| N4-Acetyl Carbonyl Oxygen | Polar (e.g., Serine, Threonine), Positively Charged (e.g., Lysine (B10760008), Arginine) | Hydrogen Bond Acceptor |
| N4-Acetyl Methyl Group | Nonpolar/Hydrophobic (e.g., Leucine (B10760876), Isoleucine, Valine) | Hydrophobic Interaction |
| Cytidine Ring (N3, O2) | Polar (e.g., Asparagine, Glutamine), Charged | Hydrogen Bond Acceptor/Donor |
| Ribose Hydroxyls (2', 3') | Polar, Acidic (e.g., Aspartate, Glutamate) | Hydrogen Bond Donor/Acceptor |
Machine Learning Approaches in N4-Acetyl-5-methylcytidine Research
The identification of N4-acetylcytidine (ac4C), a significant post-transcriptional modification, is crucial for understanding its role in mRNA stability and translation. Traditional laboratory methods for detecting these modification sites can be time-consuming and expensive. Consequently, computational methods, particularly machine learning and deep learning, have emerged as powerful tools for the rapid and accurate prediction of ac4C sites. These approaches leverage the vast amount of available sequencing data to build predictive models that can identify potential acetylation motifs.
A variety of machine learning models have been developed to distinguish ac4C sites from non-ac4C sites in mRNA sequences. These models are trained on benchmark datasets of experimentally verified ac4C sites. A key aspect of developing these predictors is the method of encoding the RNA sequence into a numerical format that the machine learning algorithm can process. Common encoding strategies include one-hot encoding and the use of nucleotide chemical properties.
Several machine learning and deep learning models have been proposed, each employing different algorithms and feature representation strategies to optimize prediction accuracy. For instance, the DL-ac4C model utilizes a convolutional neural network (CNN), a deep learning architecture, for ac4C recognition. Another approach, CNNLSTMac4CPred, employs a hybrid model that combines a CNN with a long short-term memory (LSTM) network to capture semantic features within the RNA sequences. The XG-ac4C model is based on the eXtreme Gradient Boosting (XGBoost) classifier, a powerful machine learning algorithm.
More recent developments include EMDL-ac4C, which uses an ensemble deep learning network with a modified DenseNet and a Squeeze-and-Excitation Network to extract important features from unbalanced datasets. The ac4C-AFL tool implements an adaptive feature representation learning strategy, which aims to extract the most representative features from the RNA sequence to build a highly accurate prediction model based on a support vector machine (SVM).
The performance of these models is typically evaluated using metrics such as accuracy (ACC), Mathews correlation coefficient (MCC), and the area under the receiver operating characteristic curve (AUC). These metrics provide a quantitative measure of the model's ability to correctly classify ac4C sites.
Below is a summary of various machine learning models developed for the prediction of N4-acetylcytidine sites:
| Model | Core Algorithm | Key Features |
| DL-ac4C | Convolutional Neural Network (CNN) | A deep learning model for ac4C recognition. |
| CNNLSTMac4CPred | Hybrid CNN and Long Short-Term Memory (LSTM) | Extracts semantic features from RNA sequences. |
| XG-ac4C | eXtreme Gradient Boosting (XGBoost) | A machine learning model for the identification of ac4C sites. |
| EMDL-ac4C | Ensemble Deep Learning with DenseNet | Designed to handle unbalanced datasets and extract key features. |
| DeepAc4C | Convolutional Neural Network (CNN) | Utilizes a combination of physicochemical features and nucleotide semantic information. |
| ac4C-AFL | Support Vector Machine (SVM) | Employs an adaptive feature representation learning strategy. |
The performance of these models demonstrates the potential of machine learning in advancing our understanding of post-transcriptional modifications. For example, a comparison of different predictors on the same training dataset showed that ac4C-AFL achieved a 6.70% increase in MCC, a 3.30% improvement in ACC, and a 2.80% enhancement in AUC compared to the iRNA-ac4C predictor. On independent test sets, EMDL-ac4C reported an average accuracy of 80.84%, an MCC of 61.77%, and an AUC of 87.94%. The DL-ac4C model also showed a significant improvement in accuracy and recall area in both cross-validation and independent tests.
The following table presents a comparative overview of the performance of several machine learning models for ac4C site prediction based on reported results:
| Model | Accuracy (ACC) | Mathews Correlation Coefficient (MCC) | Area Under Curve (AUC) |
| ac4C-AFL | 0.823 | 0.647 | 0.895 |
| EMDL-ac4C | 80.84% | 61.77% | 87.94% |
| iRNA-ac4C | ~79% | ~0.58 | ~0.867 |
These computational tools, often made available as user-friendly web servers, provide valuable resources for the large-scale identification of ac4C sites, thereby facilitating further research into the biological functions and disease associations of this important RNA modification.
Research Applications and Future Directions for N4 Acetyl 5 Methylcytidine
N4-Acetylcytidine in Synthetic Biology and Biotechnology
The unique biochemical properties of ac4C make it a valuable component in the synthetic biology toolbox for the design and construction of novel nucleic acid-based structures and devices.
The site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides has been achieved through specialized chemical synthesis methods. nih.gov This capability allows for the precise placement of ac4C within rationally designed RNA structures and catalytically active RNA molecules known as ribozymes. A primary driver for this application is the demonstrated ability of ac4C to enhance the thermal stability of RNA duplexes. biorxiv.orgbiorxiv.org This stabilizing effect is attributed to the N4-acetylation favoring a C3'-endo conformation of the ribose sugar, which contributes to a more rigid and pre-organized RNA backbone. biorxiv.orgbiorxiv.org
| RNA Duplex Context | Effect of ac4C Incorporation | Observed Change in Melting Temperature (ΔTm) | Reference |
|---|---|---|---|
| Based on helix 45 of human 18S rRNA | Increased C-G base pair stability | +8.2 °C in hypermodified D-arm hairpin of eukaryotic tRNASer | biorxiv.org |
While the direct application of N4-acetylcytidine in commercially available biosensors is still an emerging area, its properties suggest significant potential for the development of novel nucleic acid probes and biosensors. The creation of highly specific and stable probes is crucial for the sensitive detection of target nucleic acid sequences. The increased thermal stability conferred by ac4C can enhance the binding affinity and specificity of hybridization probes, potentially allowing for more stringent washing conditions and reduced off-target binding in techniques like fluorescence in situ hybridization (FISH).
Furthermore, the unique chemical signature of the acetyl group on the nucleobase could be exploited for specific recognition by engineered proteins or antibodies, forming the basis of novel detection platforms. The ability to synthesize RNA with site-specific ac4C modifications allows for the precise positioning of this unique chemical handle, which could be used for the attachment of reporter molecules like fluorophores or quenchers in the design of sophisticated molecular beacons or other types of nucleic acid-based biosensors.
N4-acetylcytidine triphosphate (ac4CTP) has been shown to be a compatible substrate for T7 RNA polymerase in in vitro transcription (IVT) reactions. nih.govoup.com This allows for the production of synthetic RNA molecules, including messenger RNAs (mRNAs), where all cytidine (B196190) residues are replaced with ac4C. One of the most significant applications of this technology is in the generation of therapeutic mRNAs with reduced immunogenicity. nih.gov
Synthetic mRNA has immense potential in vaccines and protein replacement therapies. However, unmodified single-stranded RNA can trigger an innate immune response. The incorporation of modified nucleosides, such as pseudouridine and 5-methylcytidine (B43896), is a common strategy to mitigate this. Research has demonstrated that the complete substitution of cytidine with N4-acetylcytidine in a synthetic mRNA can diminish the expression of inflammatory genes in immune cells. nih.gov This "hypoinflammatory" characteristic is thought to arise from altered interactions with cellular proteins that sense foreign RNA. nih.gov
| Study Focus | Key Finding | Implication | Reference |
|---|---|---|---|
| Compatibility with IVT | ac4CTP is compatible with conventional in vitro transcription protocols. | Enables the synthesis of fully ac4C-modified RNA. | nih.gov |
| Immunogenicity of synthetic mRNA | Replacement of cytidine with ac4C reduces inflammatory gene expression. | Provides a method to produce less immunogenic mRNA for therapeutic use. | nih.gov |
| Viral RNA replication | ac4C modification of the enterovirus 71 (EV71) genome, synthesized via IVT, enhances viral RNA stability and translation. | Highlights the role of ac4C in viral life cycles and as a potential antiviral target. | oup.com |
N4-Acetylcytidine as a Tool for Investigating RNA Biology
Beyond its applications in creating new biomolecules, the site-specific incorporation of ac4C provides a powerful tool for dissecting the complexities of RNA-protein interactions and the dynamic nature of RNA structure.
The N4-acetyl group of cytidine presents a distinct chemical entity in the major groove of an RNA duplex, altering the landscape for protein recognition. biorxiv.org Studies have shown that the global replacement of cytidine with ac4C in synthetic mRNAs alters their protein interactome. nih.gov Specifically, it can reduce the binding of certain cytidine-binding proteins and immune sensors. nih.gov This property can be harnessed to investigate the specificity of RNA-binding proteins (RBPs). By comparing the binding of a particular RBP to an RNA sequence with and without ac4C at a specific position, researchers can determine if the N4-acetyl group positively or negatively influences the interaction, or if it is a critical recognition determinant.
More recent research has also identified that ac4C on mRNA can mediate the localization of the protein NOP58 to stress granules, which are cellular assemblies of mRNA and proteins that form in response to stress. embopress.org This indicates that ac4C can act as a specific signal to recruit proteins to larger ribonucleoprotein complexes. By synthesizing RNA probes containing ac4C, researchers can perform pull-down assays followed by mass spectrometry to identify proteins that preferentially bind to acetylated RNA. frontiersin.org
The conformation of an RNA molecule is intrinsically linked to its function, and understanding its dynamic nature is a key area of research. N4-acetylcytidine serves as a valuable tool in these investigations due to its influence on RNA structure. The acetylation at the N4 position, along with potential 2'-O-methylation, confers significant conformational rigidity to the ribose moiety of the nucleoside. researchgate.nettandfonline.com This stabilization of the C3'-endo sugar pucker, a conformation characteristic of A-form RNA helices, can be used to probe the importance of local conformational flexibility for RNA function.
Methodological Advancements in N4-Acetyl-5-methylcytidine Research
The study of N4-acetylcytidine (ac4C), a significant post-transcriptional RNA modification, and its derivatives like this compound, has been profoundly advanced by the development of sophisticated research methodologies. nih.govresearchgate.net These innovations have enabled more precise detection, mapping, and synthesis, which are critical for deciphering the biological roles of this class of modified nucleosides.
Development of Novel Detection and Mapping Technologies
Accurately identifying the location and abundance of ac4C within the transcriptome is fundamental to understanding its function. elsevierpure.com Early methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) were crucial for the initial discovery and quantification of modified nucleosides. mdpi.comnih.gov However, these techniques typically require digesting the RNA to single nucleosides, resulting in the loss of sequence context. nih.gov Modern advancements have focused on transcriptome-wide mapping at single-nucleotide resolution.
A significant breakthrough in this area is ac4C-seq , a method based on the specific chemical properties of N4-acetylcytidine. elsevierpure.comnih.gov This technique utilizes sodium cyanoborohydride under acidic conditions to reduce ac4C, which then causes a predictable misincorporation (a C-to-T transition) during reverse transcription. elsevierpure.comnih.gov By comparing the sequencing results of treated and untreated RNA samples, the precise locations of ac4C can be identified. elsevierpure.com
Other high-throughput sequencing approaches have also been adapted for RNA modification mapping. mdpi.com Antibody-based methods, for instance, use antibodies that specifically recognize ac4C to immunoprecipitate RNA fragments containing the modification, which are then sequenced. elsevierpure.com While effective for identifying regions enriched with ac4C, these methods generally lack the single-nucleotide resolution of chemical-based techniques. elsevierpure.commdpi.com Emerging technologies like direct RNA sequencing using nanopores show promise for detecting modifications without the need for reverse transcription, as the modified base creates a distinct electrical signal. nih.gov
| Technology | Principle | Resolution | Advantages | Limitations |
|---|---|---|---|---|
| Mass Spectrometry (LC-MS/MS) | Separation and mass-to-charge ratio analysis of digested RNA nucleosides. mdpi.comnih.gov | Not applicable (Global Quantification) | High accuracy for quantification; can discover novel modifications. mdpi.comnih.gov | Loses sequence context; requires sophisticated equipment. mdpi.comnih.gov |
| ac4C-seq | Chemical reduction of ac4C leads to misincorporation during reverse transcription, detected by sequencing. elsevierpure.comnih.gov | Single Nucleotide | Provides precise location and stoichiometry of the modification. elsevierpure.com | Involves chemical treatment and complex data analysis. mdpi.com |
| Antibody-Based Enrichment (e.g., ac4C-RIP-seq) | Uses ac4C-specific antibodies to pull down and enrich for modified RNA fragments for sequencing. elsevierpure.com | Region-specific (~100-200 nt) | Effective for identifying ac4C-enriched transcripts and regions. | Does not provide single-nucleotide resolution; potential for antibody cross-reactivity. elsevierpure.com |
| Nanopore Sequencing | Directly sequences native RNA strands, detecting modifications via disruptions in the ionic current. nih.gov | Single Nucleotide | Directly sequences RNA without amplification; can detect multiple modifications simultaneously. | Still an emerging technology for many modifications; requires advanced bioinformatics. |
Improved Synthetic Routes for Complex this compound Analogs
The ability to synthesize RNA oligonucleotides containing ac4C or its analogs at specific positions is crucial for detailed biophysical, structural, and functional studies. nih.govbiorxiv.org A primary challenge in this area is the chemical lability of the N4-acetyl group, which can be cleaved under the standard deprotection conditions used in solid-phase oligonucleotide synthesis. biorxiv.orgnih.gov
To overcome this, researchers have developed novel synthetic strategies that employ milder, non-nucleophilic deprotection steps. nih.govbiorxiv.org This allows for the site-specific incorporation of ac4C into synthetic RNA molecules, enabling precise studies of its effect on RNA structure, stability, and interactions. nih.gov These synthetic advancements have been instrumental in demonstrating that ac4C can increase the thermodynamic stability of RNA duplexes. nih.gov
The synthesis of various protected nucleoside analogs serves as the foundation for this work. Commercially available building blocks, such as those with dimethoxytrityl (DMT) groups for 5'-hydroxyl protection and other modifications, are essential reagents for creating custom RNA molecules for research.
| Compound Name | CAS Number | Application |
|---|---|---|
| N4-Acetyl-5-methyl-2'-deoxycytidine | 125700-67-6 | A deoxyribonucleoside analog used in DNA synthesis and research. biosynth.com |
| N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine | 199593-08-3 | A protected ribonucleoside phosphoramidite (B1245037) precursor for the synthesis of modified oligoribonucleotides. chemicalbook.combiosynth.combioglyco.com |
| 5'-O-DMT-N4-Acetyl-2'-deoxycytidine | Not specified | A protected deoxyribonucleoside used to synthesize modified DNA containing dodecyl phosphotriester linkages. medchemexpress.com |
Emerging Questions and Hypotheses in this compound Biology
Despite recent progress, many fundamental questions about the biological roles of N4-acetylcytidine and its derivatives remain. The discovery that the enzyme N-acetyltransferase 10 (NAT10) is the primary "writer" of this modification in eukaryotes has opened new avenues of investigation, but has also highlighted gaps in our knowledge. nih.govresearchgate.netnih.gov
Key emerging questions in the field include:
Identification of Readers and Erasers: While NAT10 is the known writer, the "reader" proteins that recognize and bind to ac4C to mediate its downstream effects, and the "eraser" enzymes that may remove the modification, are largely unknown. nih.gov Identifying these components is critical to fully understanding the regulatory pathways involving ac4C.
Role in Disease Progression: Aberrant expression of NAT10 and altered ac4C levels have been linked to various cancers and premature aging syndromes. nih.govnih.govbiorxiv.org A central question is the precise molecular mechanism by which ac4C modification of specific mRNAs, tRNAs, or other non-coding RNAs contributes to disease pathology. nih.gov For instance, research is actively exploring how ac4C-mediated stabilization of oncogene mRNAs promotes tumor growth. researchgate.netnih.gov
Crosstalk with Other Modifications: The "epitranscriptome" is complex, with over 170 known RNA modifications. nationalacademies.org An important area of inquiry is how ac4C interacts with other modifications, such as N6-methyladenosine (m6A) or 5-methylcytosine (B146107) (m5C), to create a combinatorial code that fine-tunes gene expression. neb.com
Function in DNA Damage Response: Recent evidence suggests a role for RNA acetylation in the cellular response to DNA damage. nih.gov Future studies aim to elucidate how ac4C modification might modulate the expression of DNA repair genes or the activity of the repair machinery itself, potentially offering new therapeutic targets. nih.gov
Structural and Dynamic Impact on RNA: While it is known that ac4C can stabilize RNA duplexes, its full impact on the complex tertiary structures of large RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA) is still being investigated. nih.govbiorxiv.org It is hypothesized that by modulating RNA structure, ac4C plays a critical role in processes like ribosome assembly and the fidelity of protein translation. nih.govnih.gov
Interdisciplinary Approaches for Comprehensive this compound Understanding
A complete understanding of N4-acetylcytidine requires integrating knowledge and techniques from multiple scientific disciplines. The complexity of the epitranscriptome necessitates a collaborative approach to bridge the gaps between the chemical nature of the modification and its ultimate biological and clinical consequences. nih.gov
Future research will increasingly rely on the convergence of:
Molecular and Cellular Biology: To perform functional studies that validate the roles of ac4C in specific cellular processes, such as gene expression, RNA stability, and translation, and to characterize the writer, reader, and eraser proteins. nih.gov
Chemistry and Chemical Biology: To continue developing more sensitive and robust methods for detecting, mapping, and quantifying ac4C. nih.govneb.com This includes the design of novel chemical probes and improved synthetic routes for creating modified RNAs for functional assays.
Biophysics and Structural Biology: To determine the high-resolution structures of ac4C-containing RNAs and their complexes with proteins. This will provide mechanistic insights into how this modification influences molecular interactions and functions.
Computational Biology and Bioinformatics: To develop advanced algorithms for analyzing the vast datasets generated by high-throughput sequencing methods used for ac4C mapping. neb.com Computational models are also essential for predicting the structural consequences of RNA acetylation.
Clinical and Translational Research: To investigate the potential of ac4C as a biomarker for diagnosing diseases like cancer or for predicting patient responses to therapy. nih.gov Techniques such as liquid biopsies could be used to monitor ac4C patterns in circulating RNAs, offering a non-invasive window into disease states. nih.gov
By combining these diverse approaches, the scientific community can accelerate the translation of fundamental discoveries about N4-acetylcytidine into new diagnostic tools and therapeutic strategies. nih.gov
Conclusion: Unraveling the Intricacies of N4 Acetyl 5 Methylcytidine
Synthesis of Current Knowledge on N4-Acetyl-5-methylcytidine
This compound is a modified pyrimidine (B1678525) nucleoside characterized by an acetyl group at the N4 position and a methyl group at the C5 position of the cytosine ring. This dual modification combines two functionally significant alterations of cytidine (B196190) found in RNA and DNA.
Chemical and Structural Properties: The addition of an acetyl group to the exocyclic amine (N4) and a methyl group to the carbon-5 position alters the chemical properties of the cytidine base. The N4-acetyl group can influence the hydrogen bonding capabilities of the base, potentially affecting base pairing fidelity and the stability of the nucleic acid duplex. nih.govbiorxiv.org Crystallographic studies on the related N4-acetylcytidine (ac4C) show that the acetyl group prefers a conformation that is compatible with canonical Watson-Crick base pairing, projecting into the major groove of a duplex. nih.govbiorxiv.org The presence of the 5-methyl group is known to enhance the stability of duplex structures. The combination of both modifications in this compound likely results in a nucleoside with unique structural and thermodynamic properties, though detailed biophysical characterization of this specific compound is not yet extensively documented.
Biological Presence and Function: The biological significance of this compound is an emerging field of study. The vast majority of research has focused on its constituent modifications separately.
N4-acetylcytidine (ac4C): This modification is widespread, found in tRNA, rRNA, and mRNA across all domains of life. nih.govnih.gov It is installed by the enzyme N-acetyltransferase 10 (NAT10) in humans. nih.govresearchgate.net In tRNA, ac4C is crucial for translation fidelity and stability. nih.gov In rRNA, it contributes to proper ribosome assembly and function. nih.gov In mRNA, ac4C enhances stability and translation efficiency. nih.govresearchgate.net
5-methylcytidine (B43896) (m5C): This is a well-established epigenetic mark in DNA and is also found in various RNA species, where it plays roles in RNA stability, processing, and nuclear export.
The co-occurrence of these two modifications on the same cytidine residue is plausible but has not been widely mapped. Research into the enzymatic machinery that would perform both modifications on a single residue is necessary to understand its biological synthesis. The function of a dually modified base like this compound could involve a synergistic or novel regulatory role, potentially fine-tuning RNA stability, translation, or interaction with RNA-binding proteins in ways that neither modification can achieve alone.
Analytical Detection Methods: Identifying this compound within complex biological samples requires sophisticated analytical techniques. Methods developed for ac4C and m5C provide a foundation for detecting the dual modification.
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying modified nucleosides in total RNA or specific RNA fractions. biorxiv.orgnih.gov It can distinguish different modifications based on their unique mass-to-charge ratios and fragmentation patterns.
Sequencing Technologies: Chemical treatment-based sequencing methods, such as the borohydride (B1222165) reduction used in ac4C-seq, can detect ac4C at single-nucleotide resolution. nih.govnih.gov Bisulfite sequencing is the gold standard for m5C detection. A combination or novel adaptation of these methods would be required to map this compound at the transcriptome level.
| Technique | Principle | Application to this compound | Reference |
|---|---|---|---|
| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation analysis. | Capable of identifying and quantifying the unique mass of the dually modified nucleoside from RNA hydrolysates. | biorxiv.orgnih.gov |
| Chemical Derivatization Sequencing | Specific chemical reactions alter the modified base, leading to a detectable signal (e.g., mismatch or stop) during reverse transcription. | Requires development of a specific chemical protocol that can distinguish this compound from singly modified C, ac4C, and m5C. | nih.govnih.gov |
Remaining Challenges and Open Questions in this compound Research
Despite the foundational knowledge derived from studies of its individual component modifications, the field of this compound research is fraught with challenges and unanswered questions.
Confirmation of Natural Occurrence: The foremost challenge is to definitively confirm the natural occurrence and abundance of this compound in the RNA of various organisms and cell types. While its existence is chemically plausible, extensive and rigorous validation using multiple analytical platforms is required.
Identification of "Writer" and "Eraser" Enzymes: The enzymatic machinery responsible for creating and potentially removing this dual modification is unknown. It is unclear whether the two modifications are installed sequentially by different enzymes (e.g., an m5C methyltransferase followed by NAT10) or by a single, specialized enzyme. The existence of "eraser" enzymes (deacetylases or demethylases) that could reverse this modification is also an open and critical question. nih.gov
Mapping the "Epitranscriptome": A significant hurdle is the development of high-throughput, high-resolution sequencing methods to map the locations of this compound across the transcriptome. This would be essential to understand its prevalence and potential functional contexts (e.g., specific codons, UTRs, or non-coding RNAs).
Elucidating Biological Function: The precise biological role of this compound remains to be elucidated. Key questions include:
How does this dual modification affect RNA structure, stability, and translation compared to ac4C or m5C alone?
Does it create a unique recognition site for specific RNA-binding "reader" proteins?
Is its presence regulated in response to cellular stress, during development, or in disease states? biorxiv.org
Chemical Synthesis Challenges: The chemical synthesis of RNA oligonucleotides containing a site-specific this compound is challenging. Such synthesis is crucial for detailed biophysical studies and for validating the functional consequences of the modification in a controlled in vitro setting. nih.govbiorxiv.org
Vision for Future Research Endeavors on this compound and Its Role in Nucleic Acid Biology
The exploration of this compound is poised to open new frontiers in our understanding of RNA biology and epitranscriptomics. Future research should be directed along several interconnected paths.
Advanced Analytical Tool Development: The immediate future will rely on the development of novel and sensitive analytical tools. This includes refining LC-MS/MS protocols for higher sensitivity and creating specific antibodies or chemical probes for affinity-based enrichment. The ultimate goal is to develop a sequencing method analogous to ac4C-seq or bisulfite sequencing that is specific for the dually modified base.
Integrative Multi-Omics Approaches: To understand the functional role of this compound, its mapping data must be integrated with other omics datasets, including proteomics (to identify reader proteins), ribosome profiling (to assess translational effects), and RNA decay studies (to measure stability). This approach will help build a comprehensive picture of its regulatory network.
Biochemical and Structural Biology Studies: Once the writer enzymes are identified, detailed biochemical and structural studies will be essential to understand how they recognize their specific RNA substrates and catalyze the dual modification. nih.gov Furthermore, high-resolution structural analyses of RNA duplexes containing this compound will provide direct insight into its impact on nucleic acid conformation and interactions.
Investigation in Disease Contexts: Given that dysregulation of both ac4C and m5C has been implicated in various diseases, including cancer, it is critical to investigate the levels and locations of this compound in pathological conditions. nih.govnih.gov This could reveal its potential as a novel biomarker for disease diagnosis or prognosis and as a potential target for therapeutic intervention.
Q & A
Q. How can discrepancies between in vitro and in silico studies on methyltransferase recognition of this compound be reconciled?
- Methodological Answer : Conduct free-energy perturbation (FEP) simulations to model enzyme-substrate binding. Compare with surface plasmon resonance (SPR) data on binding kinetics. Adjust in silico force fields to account for solvation entropy differences. Validate with mutagenesis studies on catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
